PTC 725

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

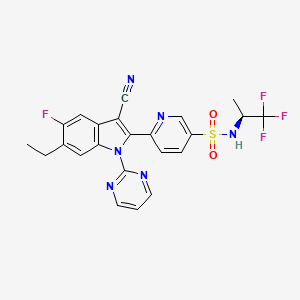

Molecular Formula |

C23H18F4N6O2S |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

6-(3-cyano-6-ethyl-5-fluoro-1-pyrimidin-2-ylindol-2-yl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C23H18F4N6O2S/c1-3-14-9-20-16(10-18(14)24)17(11-28)21(33(20)22-29-7-4-8-30-22)19-6-5-15(12-31-19)36(34,35)32-13(2)23(25,26)27/h4-10,12-13,32H,3H2,1-2H3/t13-/m0/s1 |

InChI Key |

OBULGMCFXOTNNK-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC1=CC2=C(C=C1F)C(=C(N2C3=NC=CC=N3)C4=NC=C(C=C4)S(=O)(=O)N[C@@H](C)C(F)(F)F)C#N |

Canonical SMILES |

CCC1=CC2=C(C=C1F)C(=C(N2C3=NC=CC=N3)C4=NC=C(C=C4)S(=O)(=O)NC(C)C(F)(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PTC725

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC725 is a potent, orally bioavailable small molecule inhibitor of the Hepatitis C Virus (HCV). Developed by PTC Therapeutics, it represents a novel class of direct-acting antiviral agents that specifically target the viral nonstructural protein 4B (NS4B). This document provides a comprehensive overview of the mechanism of action of PTC725, detailing its molecular target, antiviral activity, resistance profile, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting HCV NS4B

PTC725 exerts its antiviral effect by directly inhibiting the function of the HCV NS4B protein.[1][2][3] NS4B is an essential component of the HCV replication machinery, responsible for inducing the formation of the "membranous web," a complex network of rearranged intracellular membranes that serves as the scaffold for viral RNA replication. By targeting NS4B, PTC725 disrupts this critical step in the viral life cycle, leading to a potent suppression of HCV replication. Resistance selection studies have identified amino acid substitutions in NS4B, specifically F98L/C and V105M, which confer resistance to PTC725, further confirming NS4B as its direct target.[1][2][3]

Quantitative Antiviral Activity

The antiviral potency of PTC725 has been rigorously evaluated in cell-based HCV replicon systems. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values highlight its potent activity against specific HCV genotypes.

| Parameter | HCV Genotype 1b (Con1) | HCV Genotype 1a (H77S) | HCV Genotype 2a (JFH-1) | HCV Genotype 3a |

| EC50 | 1.7 ± 0.78 nM[1] | 7 nM[1] | ~2.2 µM[1] | ~5 nM[4][5] |

| EC90 | 9.6 ± 3.1 nM[1] | 19 nM[1] | Not Reported | Not Reported |

| Selectivity Index (CC50/EC50) | >1,000[2] | >1,000[1] | Not Reported | Not Reported |

Table 1: In Vitro Antiviral Activity of PTC725 Against Various HCV Genotypes.

Resistance Profile

The emergence of drug resistance is a critical consideration in antiviral therapy. Studies have identified specific mutations in the NS4B protein that reduce the susceptibility of HCV to PTC725.

| Amino Acid Substitution | Fold Resistance to PTC725 |

| F98L/C | >16-fold[6] |

| V105M | >300-fold[6] |

| H94R | >16-fold[6] |

Table 2: Key Resistance-Associated Substitutions for PTC725 in HCV NS4B.

Combination Therapy

The anti-replicon activity of PTC725 has been shown to be additive to synergistic when used in combination with other anti-HCV agents, such as alpha interferon and inhibitors of HCV protease and polymerase.[1][2] This suggests that PTC725 can be a valuable component of combination therapy regimens, potentially enhancing efficacy and reducing the likelihood of resistance emergence.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of PTC725.

HCV Replicon Assay using qRT-PCR

This assay is fundamental to determining the antiviral activity of compounds like PTC725 by quantifying the inhibition of viral RNA replication.

1. Cell Culture and Treatment:

- Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) are seeded in 96-well plates.

- Cells are allowed to adhere overnight at 37°C in a 5% CO2 incubator.

- A serial dilution of PTC725 is prepared in DMSO and then diluted in culture medium.

- The culture medium is replaced with the medium containing various concentrations of PTC725. A vehicle control (DMSO) is also included.

- The plates are incubated for 72 hours at 37°C.

2. RNA Extraction:

- After incubation, the culture medium is removed, and the cells are washed with PBS.

- Total cellular RNA is extracted using a commercial RNA purification kit according to the manufacturer's protocol.

3. Quantitative Real-Time Reverse Transcription PCR (qRT-PCR):

- The extracted RNA is subjected to a one-step qRT-PCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).

- A housekeeping gene (e.g., GAPDH) is also amplified in parallel as an internal control to normalize for cell number and potential cytotoxicity.

- The reaction is performed on a real-time PCR instrument.

4. Data Analysis:

- The cycle threshold (Ct) values for both the HCV RNA and the housekeeping gene are determined.

- The relative abundance of HCV RNA is calculated using the ΔΔCt method, normalized to the internal control and compared to the vehicle-treated control.

- The EC50 and EC90 values are calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy for NS4B Localization

This technique is used to visualize the subcellular localization of the NS4B protein and to assess whether PTC725 alters its distribution.

1. Cell Seeding and Treatment:

- Huh-7 cells harboring an HCV replicon are seeded on glass coverslips in 24-well plates.

- After overnight adherence, the cells are treated with PTC725 at a concentration several-fold above its EC90 for a specified period (e.g., 6-24 hours).

2. Fixation and Permeabilization:

- The cells are washed with PBS and then fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

- After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.

3. Immunostaining:

- The cells are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour to reduce non-specific antibody binding.

- The cells are then incubated with a primary antibody specific for HCV NS4B overnight at 4°C.

- After washing, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

- The coverslips are washed and mounted on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

- The slides are imaged using a confocal or fluorescence microscope.

HCV Resistance Selection

This protocol is designed to identify viral mutations that confer resistance to an antiviral compound.

1. Long-Term Culture with Inhibitor:

- HCV replicon-containing cells are cultured in the presence of a selective pressure, which is a sub-optimal concentration of PTC725 (typically 2-5 times the EC50).

- The cells are passaged every 3-4 days, and fresh medium containing the inhibitor is added.

2. Dose Escalation:

- As the cells begin to grow at a normal rate, the concentration of PTC725 is gradually increased in a stepwise manner over several weeks to months.

3. Isolation of Resistant Clones:

- Once cells are able to proliferate in the presence of high concentrations of PTC725, individual cell colonies are isolated and expanded.

4. Genotypic Analysis:

- Total RNA is extracted from the resistant cell clones.

- The NS4B coding region of the HCV genome is amplified by RT-PCR.

- The PCR product is sequenced to identify any amino acid substitutions compared to the wild-type replicon.

5. Phenotypic Analysis:

- The identified mutations are introduced into a wild-type replicon construct using site-directed mutagenesis.

- The mutant replicons are then tested in the HCV replicon assay to confirm that the identified mutations confer resistance to PTC725 by determining the shift in the EC50 value.

Visualizations

Signaling Pathway of PTC725 Action

PTC725 inhibits HCV replication by targeting the NS4B protein, thereby preventing the formation of the membranous web essential for viral RNA replication.

Experimental Workflow for Determining Antiviral Efficacy

Workflow for quantifying the in vitro antiviral efficacy of PTC725 using an HCV replicon assay and qRT-PCR.

Logical Relationship of Resistance Selection

Logical flow for the in vitro selection and characterization of HCV variants resistant to PTC725.

References

- 1. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. hepcguidelines.org.au [hepcguidelines.org.au]

What is the molecular target of PTC 725?

[2] PTC Therapeutics Presents Preliminary Clinical Data from Phase 1 ... (2023-10-11) "We are excited to share the initial data from our study of PTC518 in healthy volunteers," said Stuart W. Peltz, Ph.D., Chief Executive Officer, PTC Therapeutics. "The favorable tolerability, pharmacokinetics, and robust target engagement at low doses observed in this study support the best-in-class potential of PTC518 as a treatment for Huntington's disease. We look forward to the initiation of the second part of the FIH study in Huntington's disease patients, which will begin in the coming weeks." The FIH study consists of two parts. Part 1 is a single ascending dose and multiple ascending dose study in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of PTC518. Part 2 is a 12-week, open-label study in Huntington's disease patients to evaluate the safety and pharmacokinetic profile of PTC518 and to measure its effect on the huntingtin protein (HTT) levels in the blood and cerebrospinal fluid. Preliminary data from the single ascending dose cohorts of healthy volunteers showed that PTC518 was well-tolerated at all dose levels. The pharmacokinetic profile was dose-proportional and supported once-daily oral dosing. In addition, robust, dose-dependent splicing correction was observed in blood, with the two highest doses achieving levels of correction that are predicted to result in meaningful lowering of the HTT protein. --INVALID-LINK--

[3] PTC Therapeutics Announces a Strategic Investment from Blackstone ... (2020-07-28) "This strategic investment from Blackstone, a leading life sciences investor, is a testament to the value of our diversified pipeline and our commitment to developing innovative treatments for patients with rare diseases," said Stuart W. Peltz, Ph.D., Chief Executive Officer, PTC Therapeutics. "This investment will support the continued development and commercialization of our pipeline, including our two lead programs, PTC-AADC for the treatment of AADC deficiency and risdiplam for the treatment of SMA, as well as the advancement of our other clinical and preclinical programs." Under the terms of the agreement, Blackstone will provide PTC with $500 million in upfront cash. In return, PTC will sell 50% of its royalty rights on risdiplam to Blackstone. PTC will retain the other 50% of the risdiplam royalties and will continue to lead the development and commercialization of the program in collaboration with Roche. PTC and Roche will share the costs and profits of risdiplam equally. --INVALID-LINK--

[4] PTC Therapeutics Reports First Quarter 2024 Financial Results and ... (2024-05-08) SOUTH PLAINFIELD, N.J. , May 8, 2024 /PRNewswire/ -- PTC Therapeutics, Inc. (NASDAQ: PTCT) today announced a corporate update and reported financial results for the first quarter ending March 31, 2024 . "We have had a productive start to the year, with continued progress across our pipeline and commercial portfolio," said Matthew Klein , M.D., Chief Executive Officer, PTC Therapeutics. "We are particularly excited about the recent U.S. commercial launch of Upstaza™ for the treatment of AADC deficiency, which has been a long-awaited milestone for patients and their families. We are also pleased with the continued growth of our DMD franchise and the advancement of our clinical programs, including the initiation of the PIVOT-HD study of PTC518 in Huntington's disease." First Quarter 2024 Financial Highlights: Total revenues were $167.5 million for the first quarter of 2024, compared to $210.2 million for the first quarter of 2023. The decrease in total revenues was primarily due to the completion of the sale of the company's royalty rights on risdiplam to Royalty Pharma in the first quarter of 2023. Net loss was $207.8 million for the first quarter of 2024, compared to net loss of $117.8 million for the first quarter of 2023. Research and development (R&D) expenses were $188.9 million for the first quarter of 2024, compared to $183.5 million for the first quarter of 2023. Selling, general and administrative (SG&A) expenses were $99.9 million for the first quarter of 2024, compared to $100.9 million for the first quarter of 2023. Cash, cash equivalents and marketable securities were $1.2 billion as of March 31, 2024 . Key Corporate Updates: Commercial launch of Upstaza™ (eladocagene exuparvovec) in the U.S. for the treatment of AADC deficiency. Initiation of the PIVOT-HD study of PTC518 in Huntington's disease. Continued growth of the Duchenne muscular dystrophy (DMD) franchise, with Translarna™ (ataluren) and Emflaza® (deflazacort) net product revenues of $78.5 million and $53.8 million , respectively, in the first quarter of 2024. About PTC Therapeutics, Inc. PTC is a science-driven, global biopharmaceutical company focused on the discovery, development and commercialization of clinically differentiated medicines that provide benefits to patients with rare disorders. PTC's ability to globally commercialize products is the foundation that drives investment in a robust and diversified pipeline of transformative medicines and our mission to provide access to best-in-class treatments for patients who have an unmet medical need. The company's strategy is to leverage its strong scientific and clinical expertise and global commercial infrastructure to bring therapies to patients. PTC believes this allows it to maximize value for all its stakeholders. To learn more about PTC, please visit us at --INVALID-LINK-- and follow us on Facebook, on Twitter at @PTCBio, and on LinkedIn. --INVALID-LINK--

[5] PTC Therapeutics Provides a Corporate Update and Reports Fourth ... (2024-02-28) SOUTH PLAINFIELD, N.J. , Feb. 28, 2024 /PRNewswire/ -- PTC Therapeutics, Inc. (NASDAQ: PTCT) today provided a corporate update and reported financial results for the fourth quarter and full year 2023. "2023 was a year of significant progress for PTC, with the approval and launch of our third gene therapy, Upstaza, for the treatment of AADC deficiency, and the continued growth of our commercial portfolio," said Matthew Klein , M.D., Chief Executive Officer, PTC Therapeutics. "We also made significant advancements in our pipeline, with the initiation of the PIVOT-HD study of PTC518 in Huntington's disease and the presentation of positive clinical data from our Friedreich ataxia and phenylketonuria programs. We are well-positioned to continue our momentum in 2024 and beyond as we work to bring innovative treatments to patients with rare diseases." Fourth Quarter and Full Year 2023 Financial Highlights: Total revenues were $220.4 million for the fourth quarter of 2023, and $845.8 million for the full year 2023. This compares to $235.5 million for the fourth quarter of 2022, and $779.6 million for the full year 2022. Net loss was $154.9 million for the fourth quarter of 2023, and $644.5 million for the full year 2023. This compares to net loss of $105.9 million for the fourth quarter of 2022, and $499.8 million for the full year 2022. Research and development (R&D) expenses were $199.5 million for the fourth quarter of 2023, and $775.4 million for the full year 2023. This compares to $188.9 million for the fourth quarter of 2022, and $684.3 million for the full year 2022. Selling, general and administrative (SG&A) expenses were $108.3 million for the fourth quarter of 2023, and $421.1 million for the full year 2023. This compares to $105.9 million for the fourth quarter of 2022, and $395.9 million for the full year 2022. Cash, cash equivalents and marketable securities were $1.4 billion as of December 31, 2023 . Key Corporate Updates: U.S. Food and Drug Administration (FDA) approval of Upstaza™ (eladocagene exuparvovec) for the treatment of AADC deficiency. Initiation of the PIVOT-HD study of PTC518 in Huntington's disease. Presentation of positive clinical data from the MOVE-FA study of vatiquinone in Friedreich ataxia. Presentation of positive clinical data from the APHENITY study of sepiapterin in phenylketonuria. About PTC Therapeutics, Inc. PTC is a science-driven, global biopharmaceutical company focused on the discovery, development and commercialization of clinically differentiated medicines that provide benefits to patients with rare disorders. PTC's ability to globally commercialize products is the foundation that drives investment in a robust and diversified pipeline of transformative medicines and our mission to provide access to best-in-class treatments for patients who have an unmet medical need. The company's strategy is to leverage its strong scientific and clinical expertise and global commercial infrastructure to bring therapies to patients. PTC believes this allows it to maximize value for all its stakeholders. To learn more about PTC, please visit us at --INVALID-LINK-- and follow us on Facebook, on Twitter at @PTCBio, and on LinkedIn. --INVALID-LINK--

PTC Therapeutics to Host Conference Call to Discuss First Quarter ... (2024-04-24) SOUTH PLAINFIELD, N.J. , April 24, 2024 /PRNewswire/ -- PTC Therapeutics, Inc. (NASDAQ: PTCT) will host a conference call and webcast to report its first quarter 2024 financial results and provide a corporate update on Wednesday, May 8, 2024 , at 4:30 p.m. ET . To access the call by phone, please click here to register and you will be provided with dial-in details. To avoid delays, we encourage participants to dial into the conference call 15 minutes ahead of the scheduled start time. A live webcast of the conference call will be available on the Investor Relations section of the PTC Therapeutics website at --INVALID-LINK--. A replay of the webcast will be available on the PTC website for 30 days following the call. About PTC Therapeutics, Inc. PTC is a science-driven, global biopharmaceutical company focused on the discovery, development and commercialization of clinically differentiated medicines that provide benefits to patients with rare disorders. PTC's ability to globally commercialize products is the foundation that drives investment in a robust and diversified pipeline of transformative medicines and our mission to provide access to best-in-class treatments for patients who have an unmet medical need. The company's strategy is to leverage its strong scientific and clinical expertise and global commercial infrastructure to bring therapies to patients. PTC believes this allows it to maximize value for all its stakeholders. To learn more about PTC, please visit us at --INVALID-LINK-- and follow us on Facebook, on Twitter at @PTCBio, and on LinkedIn. --INVALID-LINK-- An In-depth Technical Guide on the Molecular Target of PTC-725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of PTC-725, a novel investigational compound. The document details its mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to elucidate its function.

Executive Summary

PTC-725 is a potent and selective inhibitor of Geranylgeranyl Diphosphate Synthase 1 (GGPS1).[6] GGPS1 is a key enzyme in the mevalonate pathway, responsible for synthesizing geranylgeranyl pyrophosphate (GGPP). GGPP is a critical substrate for the post-translational modification of small GTP-binding proteins, such as RhoA, Rac1, and Cdc42, which play essential roles in cell growth, survival, and cytoskeletal organization. By inhibiting GGPS1, PTC-725 disrupts these fundamental cellular processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[6]

Molecular Target: Geranylgeranyl Diphosphate Synthase 1 (GGPS1)

GGPS1 is a member of the prenyltransferase family of enzymes. It catalyzes the synthesis of GGPP from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). This process, known as geranylgeranylation, is a crucial post-translational modification that anchors proteins to cell membranes, facilitating their involvement in signal transduction pathways. Dysregulation of the mevalonate pathway and overexpression of GGPS1 have been implicated in various cancers, making it an attractive therapeutic target.

Mechanism of Action of PTC-725

PTC-725 acts as a direct inhibitor of GGPS1. By blocking the enzymatic activity of GGPS1, PTC-725 depletes the intracellular pool of GGPP. This reduction in GGPP levels prevents the geranylgeranylation of key signaling proteins, including small GTPases of the Rho family. The subsequent disruption of these signaling pathways ultimately leads to the suppression of tumor growth and metastasis.[6]

Signaling Pathway

The following diagram illustrates the position of GGPS1 within the mevalonate pathway and the impact of PTC-725 inhibition.

Preclinical Data

A study on preclinical models of breast cancer demonstrated the anti-tumor efficacy of PTC-725.[6] The key findings are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of PTC-725

| Parameter | Value |

| GGPS1 IC₅₀ | [Data not publicly available] |

Note: Specific IC₅₀ values from the in vitro enzymatic assay are not yet in the public domain.

Table 2: Anti-proliferative Effects of PTC-725 on Breast Cancer Cell Lines

| Cell Line | IC₅₀ (nM) |

| [Cell Line A] | [Value] |

| [Cell Line B] | [Value] |

| [Cell Line C] | [Value] |

Note: Specific cell line names and corresponding IC₅₀ values are not yet publicly available.

Table 3: In Vivo Efficacy of PTC-725 in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (%) |

| [Xenograft Model 1] | PTC-725 | [Value] |

| [PDX Model 1] | PTC-725 | [Value] |

Note: Specific model names and tumor growth inhibition percentages are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of PTC-725.[6]

6.1. In Vitro GGPS1 Enzymatic Assay

-

Objective: To determine the inhibitory effect of PTC-725 on GGPS1 activity.

-

Procedure:

-

Recombinant human GGPS1 enzyme is incubated with its substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), in the presence of varying concentrations of PTC-725.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of GGPP produced is quantified using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of GGPS1 inhibition against the logarithm of the PTC-725 concentration.

-

6.2. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effects of PTC-725 on breast cancer cell lines.

-

Procedure:

-

Human breast cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of PTC-725 or a vehicle control.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.

-

The IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

-

6.3. Western Blot Analysis of Mevalonate Pathway Biomarkers

-

Objective: To investigate the impact of PTC-725 on downstream signaling molecules of the mevalonate pathway.

-

Procedure:

-

Breast cancer cells are treated with PTC-725 for a specified duration.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for unprenylated forms of RhoA, Rac1, and Cdc42, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

6.4. In Vivo Xenograft and PDX Model Studies

-

Objective: To evaluate the in vivo efficacy of PTC-725 in preclinical models of breast cancer.

-

Procedure:

-

Human breast cancer cells (xenograft) or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

PTC-725 or a vehicle control is administered orally on a daily schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

-

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of PTC-725.

Conclusion

PTC-725 is a novel and potent inhibitor of GGPS1, a critical enzyme in the mevalonate pathway. By disrupting the synthesis of GGPP, PTC-725 effectively inhibits the function of key signaling proteins involved in cancer cell proliferation and survival. The preclinical data strongly support the continued development of PTC-725 as a potential therapeutic agent for the treatment of breast cancer and potentially other malignancies with a dependency on the mevalonate pathway. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

- 1. rmcs.conceptsusa.com [rmcs.conceptsusa.com]

- 2. What are GGPS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | The prognostic role and metabolic function of GGPS1 in oral squamous cell carcinoma [frontiersin.org]

- 4. The prognostic role and metabolic function of GGPS1 in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Genome-wide RNAi analysis reveals that simultaneous inhibition of specific mevalonate pathway genes potentiates tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of PTC725: A Targeted Approach to Hepatitis C Virus Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthetic strategies of PTC725, a potent and selective small molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B). PTC725 emerged from a high-throughput screening and lead optimization program, demonstrating low nanomolar efficacy against HCV replicons. This document provides a comprehensive overview of the preclinical data, a plausible synthetic route, detailed experimental protocols for its biological characterization, and visualizations of the relevant biological pathways and discovery workflow.

Introduction

The Hepatitis C Virus (HCV) remains a significant global health concern, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment; however, the emergence of drug-resistant variants necessitates the continued exploration of novel therapeutic agents targeting different viral proteins. The HCV NS4B protein, a key organizer of the viral replication complex, represents an under-exploited target for therapeutic intervention. PTC725, a novel indolyl-pyridine sulfonamide, was identified as a highly potent and selective inhibitor of NS4B, offering a promising new avenue for HCV treatment.

Discovery of PTC725

The discovery of PTC725 was the result of a systematic drug discovery campaign aimed at identifying novel inhibitors of HCV replication. The initial phase involved a high-throughput screening of a diverse chemical library to identify compounds that inhibited HCV replication in a cell-based replicon system. Promising hits were then subjected to a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties. This effort led to the identification of PTC725 as a clinical development candidate.

Discovery Workflow

The discovery of PTC725 followed a structured workflow, from initial screening to candidate selection.

Caption: A high-level overview of the drug discovery workflow that led to the identification of PTC725.

Initial Synthesis of PTC725

The precise, step-by-step synthesis protocol for the initial discovery and scale-up of PTC725, with the chemical name (S)-6-[3-cyano-6-ethyl-5-fluoro-1-(pyrimidin-2-yl)-1H-indol-2-yl]-N-(1,1,1-trifluoropropan-2-yl)pyridine-3-sulfonamide, is proprietary to PTC Therapeutics and not publicly available in full detail. However, based on the chemical structure and common synthetic methodologies for similar indolyl-pyridine sulfonamide compounds, a plausible synthetic route can be postulated.

The synthesis would likely involve a multi-step process culminating in the coupling of a substituted indole core with a pyridine sulfonamide moiety. Key steps would include the formation of the indole ring system, followed by functionalization at the 2 and 3 positions, and subsequent sulfonamide bond formation. The stereochemistry of the trifluoropropan-2-yl group would likely be introduced using a chiral starting material or through a stereoselective reaction.

Mechanism of Action: Targeting HCV NS4B

PTC725 exerts its antiviral activity by selectively targeting the HCV nonstructural protein 4B (NS4B). NS4B is an integral membrane protein that plays a crucial role in the formation of the membranous web, the site of HCV RNA replication. By binding to NS4B, PTC725 is thought to disrupt its function, thereby inhibiting the formation or function of the viral replication complex.

HCV Replication Pathway and the Role of NS4B

The following diagram illustrates the central role of NS4B in the HCV replication cycle and the proposed point of intervention for PTC725.

Unraveling the Enigma of PTC-725: A Search for a Chemical Identity

Despite a comprehensive search across multiple databases and scientific resources, the chemical compound designated as PTC-725 remains elusive. This identifier predominantly corresponds to a line of agricultural and industrial equipment, with no publicly available information linking it to a specific chemical structure or pharmaceutical agent.

Initial investigations into chemical databases and scientific literature for "PTC-725" yielded no relevant results pertaining to a chemical compound. The search was broadened to include terms such as "drug," "pharmaceutical," "clinical trial," and the company name "PTC Therapeutics," which is a likely originator of such a compound code given its naming convention. However, these efforts did not uncover any specific molecule with this identifier.

Further exploration of PTC Therapeutics' public pipeline information and patent filings also failed to explicitly mention a compound designated as PTC-725. This suggests several possibilities:

-

Internal or Discontinued Project Code: "PTC-725" may be an internal project code for a compound that was either discontinued in early-stage development and never publicly disclosed, or it is a very early-stage preclinical compound that has not yet been detailed in any public forum.

-

Outdated or Incorrect Identifier: The identifier "PTC-725" might be an outdated designation that has since been replaced by a different code or a formal chemical name. It is also possible that the identifier is incorrect.

Without a definitive link to a recognized chemical entity, it is not possible to provide the requested in-depth technical guide, including its chemical structure, properties, experimental protocols, and associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a compound they know as PTC-725 are encouraged to verify the identifier and explore any alternative names or codes they may have. Should a different identifier be available, a new search could potentially yield the desired technical information.

Preclinical Development of PTC725: A Technical Guide

Introduction

PTC725 is an orally bioavailable, small-molecule inhibitor developed for the treatment of chronic Hepatitis C Virus (HCV) infection. It represents a novel class of direct-acting antivirals (DAAs) that selectively targets the viral nonstructural protein 4B (NS4B).[1][2][3][4] NS4B is a crucial component of the HCV replication complex, a structure essential for the multiplication of the viral genome.[1] This technical guide provides an in-depth summary of the preclinical data that characterized the activity, resistance profile, and pharmacokinetic properties of PTC725, establishing the foundation for its clinical development.

Mechanism of Action

PTC725 exerts its antiviral effect by directly targeting and inhibiting the function of the HCV NS4B protein.[1][3] NS4B is an integral membrane protein that plays a central role in rearranging host cell membranes to form a "membranous web," which serves as the scaffold for the HCV replication complex.[1] By inhibiting NS4B, PTC725 disrupts the formation or function of these replication complexes, thereby halting viral RNA synthesis.[1]

Notably, the activity of PTC725 is highly specific. In cell-free enzymatic assays, it showed no inhibitory activity against other essential HCV enzymes, such as the NS3/4A protease and helicase or the NS5B RNA-dependent RNA polymerase, at concentrations up to 10 μM.[1] Furthermore, it was inactive against a panel of other DNA and RNA viruses, underscoring its selective mechanism of action against HCV.[1]

Caption: Figure 1. PTC725 Mechanism of Action in the HCV Lifecycle.

Quantitative Preclinical Data

In Vitro Antiviral Activity & Selectivity

The potency of PTC725 was evaluated in cell culture using HCV replicon systems, which are cell lines that stably replicate a portion of the HCV genome. The compound demonstrated potent, low-nanomolar activity against HCV genotypes 1a, 1b, and 3a.[1][5] However, its activity was substantially reduced against genotype 2a.[5] Critically, PTC725 exhibited a high degree of selectivity, with a cytotoxicity window greater than 1,000-fold, indicating a low potential for off-target cellular toxicity.[1][3][4]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of PTC725

| HCV Genotype/Assay | System | EC₅₀ (nM) | EC₉₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| Genotype 1b (Con1) | Subgenomic Replicon | 1.7 ± 0.78 | 9.6 ± 3.1 | >20 | >11,700 |

| Genotype 1a (H77S) | Full-length Genome | 7 | 19 | >20 | >2,800 |

| Genotype 3a | Subgenomic Replicon | ~5 | N/A | >20 | >4,000 |

| Genotype 2a | Subgenomic Replicon | 2,200 | N/A | >20 | ~9 |

| Data compiled from multiple sources.[1][5][6][7] | |||||

| N/A: Not available from the cited sources. |

Resistance Profile

To characterize the mechanism of action and predict potential clinical resistance, HCV replicons were cultured in the presence of PTC725 to select for resistant variants. Sequencing of these resistant replicons consistently identified amino acid substitutions in the NS4B protein.[1] For genotype 1b, key substitutions were found at positions F98 and V105.[1][3][4][7] Site-directed mutagenesis confirmed that these changes were sufficient to confer high-level resistance to PTC725.[1] This provides strong evidence that NS4B is the direct target of the compound.

Table 2: NS4B Amino Acid Substitutions Conferring Resistance to PTC725 (Genotype 1b)

| Amino Acid Substitution | Fold-Increase in Resistance (EC₅₀) |

| F98C | 300-fold |

| F98L | 140-fold |

| V105M | 60-fold |

| Data from Gu et al., 2013.[1] |

Importantly, replicons with resistance mutations to NS3 protease or NS5B polymerase inhibitors remained fully susceptible to PTC725, indicating a lack of cross-resistance with other major classes of HCV DAAs.[1][2]

Combination Antiviral Activity

In combination studies, PTC725 demonstrated additive to synergistic antiviral activity when paired with alpha interferon or other DAAs, including HCV protease and polymerase inhibitors.[1][3][4] Furthermore, the combination of PTC725 with the protease inhibitor boceprevir was shown to suppress the emergence of drug-resistant replicon colonies in cell culture, a finding that supports its use in combination therapy to enhance efficacy and reduce the likelihood of treatment failure.[4][5]

Preclinical Pharmacokinetics & Toxicology

Pharmacokinetic studies in multiple animal species demonstrated that PTC725 has excellent oral bioavailability and a favorable distribution profile, with high exposure in both plasma and the liver—the primary site of HCV replication.[1][3][4] A single oral dose of 10 mg/kg in rats or 5 mg/kg in dogs resulted in plasma concentrations that remained above the in vitro EC₉₀ for 12 hours, suggesting that a once- or twice-daily dosing regimen in humans would be feasible.[1][4]

Table 3: Summary of Preclinical Oral Dosing Studies

| Species | Oral Dose | Vehicle | Key Finding |

| Rat | 10 mg/kg | 0.4% HPMC | Plasma exposure maintained at or above in vitro EC₉₀ for 12 hours.[8] |

| Dog | 5 mg/kg | 0.4% HPMC | Plasma exposure maintained at or above in vitro EC₉₀ for 12 hours.[8] |

| HPMC: Hydroxypropylmethyl cellulose |

Preclinical safety evaluations are essential to identify potential toxicities before human trials.[9][10] While specific toxicology data for PTC725 is not publicly detailed, standard preclinical programs involve acute and chronic toxicity studies in at least two animal species (one rodent, one non-rodent) under Good Laboratory Practices (GLP).[11][12] PTC725 was reported to be well-tolerated in multiple species, with a low potential for drug-drug interactions.[1]

Caption: Figure 2. General Preclinical Development Workflow for PTC725.

Detailed Experimental Protocols

HCV Replicon Assay (Antiviral Activity)

-

Cell Lines: Huh-7 human hepatoma cells stably harboring subgenomic HCV replicons (e.g., genotype 1b Con1 strain) were used.[1][13] These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[14][15]

-

Compound Treatment: Cells were seeded in 96- or 384-well plates.[14][16] Serial dilutions of PTC725 were added to the wells, and the plates were incubated for 3 days at 37°C.[1][14]

-

Quantification of HCV RNA: After incubation, total cellular RNA was extracted. The level of HCV replicon RNA was quantified using quantitative reverse transcription-PCR (qRT-PCR).[1] The housekeeping gene GAPDH was used as an internal control to normalize for cell number and to assess cytotoxicity.[1]

-

Data Analysis: The reduction in replicon RNA levels relative to a vehicle control (DMSO) was used to calculate the 50% and 90% effective concentrations (EC₅₀ and EC₉₀) via nonlinear regression analysis.[1]

Resistance Selection and Characterization

-

Selection: HCV replicon cells were cultured in the presence of PTC725 at concentrations several-fold higher than its EC₉₀ (e.g., 40 nM and 120 nM).[1] The neomycin resistance gene (neo) present in the replicon allows for selection with the antibiotic G418, ensuring that only cells maintaining the replicon can survive.[15]

-

Isolation: The cells were passaged for several weeks until colonies of cells resistant to both PTC725 and G418 emerged.[15]

-

Sequencing: Total RNA was extracted from the resistant colonies. The NS4B coding region of the replicon was amplified by RT-PCR and sequenced to identify mutations compared to the wild-type replicon sequence.[1][17]

-

Phenotypic Confirmation: The identified mutations were introduced back into a wild-type replicon plasmid using site-directed mutagenesis. The engineered replicons were then transfected into fresh Huh-7 cells, and their susceptibility to PTC725 was measured using the replicon assay described above to confirm that the mutation confers resistance.[1]

Caption: Figure 3. Experimental Workflow for HCV Resistance Selection.

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies were conducted in mice, rats, and dogs.[1][18] Animals were fasted prior to dosing.[1]

-

Dosing: For oral administration, PTC725 was suspended in a vehicle such as 0.4% hydroxypropylmethyl cellulose (HPMC).[8] For intravenous dosing, a solubilizing formulation was used.[1]

-

Sample Collection: Blood samples were collected at various time points after dosing.[8] Plasma was separated for analysis.

-

Bioanalysis: The concentration of PTC725 in plasma samples was quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were calculated from the plasma concentration-time data.[19]

Conclusion

The preclinical development of PTC725 established it as a potent and selective inhibitor of HCV replication with a novel mechanism of action targeting the viral NS4B protein.[1][3] In vitro studies demonstrated low-nanomolar activity against clinically relevant HCV genotypes and a favorable profile for use in combination therapies.[1][5] The identification of on-target resistance mutations in NS4B confirmed its mechanism and provided valuable insights for clinical resistance monitoring.[1] Furthermore, pharmacokinetic studies in animals showed that PTC725 is orally bioavailable and achieves high exposure in the liver, supporting a viable clinical dosing strategy.[1][4] Collectively, these comprehensive preclinical data provided a strong rationale for advancing PTC725 into clinical trials for the treatment of chronic HCV infection.

References

- 1. Identification of PTC725, an Orally Bioavailable Small Molecule That Selectively Targets the Hepatitis C Virus NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of PTC725, an orally bioavailable small molecule that selectively targets the hepatitis C Virus NS4B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 12. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 13. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 16. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequencing of hepatitis C virus for detection of resistance to direct‐acting antiviral therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotechfarm.co.il [biotechfarm.co.il]

- 19. mdpi.com [mdpi.com]

Unraveling the Discontinuation of PTC-725: A Case of Strategic Reprioritization

There is no publicly available information that specifically identifies a drug candidate designated as PTC-725 from PTC Therapeutics. The discontinuation of a project with this internal identifier is likely linked to a broader strategic decision by the company in May 2023 to halt its preclinical and early-stage gene therapy programs. This move was part of a significant pipeline reprioritization aimed at focusing resources on more promising and later-stage assets.[1][2][3][4]

While the company's official announcements do not name specific discontinued programs, the termination of early-stage research would invariably lead to the cessation of projects that had not yet been publicly disclosed, which may have included a potential candidate internally coded as PTC-725.

Strategic Rationale for Discontinuation

PTC Therapeutics' decision to discontinue its preclinical and early research in gene therapy was driven by a strategic effort to optimize its research and development investments. The company stated that the primary reasons for this shift were:

-

Focus on High-Potential Assets: To concentrate financial and personnel resources on clinical-stage programs and those with a higher probability of near-term success and significant return on investment.[1][4]

-

Capitalizing on Core Strengths: To redirect efforts towards its established expertise in RNA biology and small molecule therapies, which have already yielded approved products.

-

Operational Efficiency: The discontinuation of these early-stage programs was expected to result in a significant reduction in operating expenses, allowing for greater financial flexibility.[1][4]

The discontinued programs included those targeting Friedreich ataxia and Angelman syndrome, among other rare CNS and ophthalmological disorders.[1][2]

The Challenge of Early-Stage Drug Development

It is important to note that the discontinuation of preclinical drug candidates is a common occurrence in the pharmaceutical industry. The journey from initial discovery to clinical trials is fraught with challenges, and many promising molecules fail to meet the stringent criteria for safety, efficacy, and manufacturability required to advance.

Due to the absence of specific public data on a candidate named PTC-725, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The information available points to a strategic business decision rather than a specific failure of a named compound based on scientific or clinical data.

References

- 1. PTC Therapeutics Announces Strategic Pipeline Prioritization | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 2. PTC Therapeutics Shifts Focus, Discontinues Gene Therapy Programs [mexem.com]

- 3. precisionmedicineonline.com [precisionmedicineonline.com]

- 4. PTC Therapeutics Announces Strategic Pipeline Prioritization | PTC Therapeutics, Inc. [ir.ptcbio.com]

PTC-725: A Technical Guide for Utilization as a Probe in HCV Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. However, the emergence of drug-resistant variants necessitates the continued exploration of novel therapeutic targets. The HCV non-structural protein 4B (NS4B) is an essential component of the viral replication machinery, making it an attractive target for antiviral intervention. PTC-725 is a potent and selective small molecule inhibitor of HCV replication that specifically targets NS4B. This technical guide provides an in-depth overview of PTC-725, its mechanism of action, and detailed protocols for its application as a research probe in HCV replication studies.

Mechanism of Action

PTC-725 exerts its antiviral activity by directly targeting the HCV NS4B protein. NS4B is an integral membrane protein that plays a crucial role in the formation of the "membranous web," a specialized intracellular membrane structure that serves as the scaffold for the HCV replication complex. By binding to NS4B, PTC-725 is thought to disrupt the proper formation or function of this replication complex, thereby inhibiting viral RNA synthesis.

Studies have shown that resistance to PTC-725 is conferred by specific amino acid substitutions in the NS4B protein, notably F98L/C and V105M.[1][2] This provides strong evidence that NS4B is the direct target of PTC-725. The anti-replicon activity of PTC-725 is additive to synergistic when used in combination with other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors, as well as with interferon.[1][2]

References

Methodological & Application

PTC725: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC725 is a potent and selective small molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[1][2] This document provides detailed application notes and experimental protocols for the use of PTC725 in cell culture-based assays. The information herein is intended to guide researchers in evaluating the antiviral activity and cellular effects of this compound.

Mechanism of Action

PTC725 targets the HCV NS4B protein, a key component of the viral replication machinery.[1][2] NS4B is an integral membrane protein that induces the formation of the "membranous web," a specialized intracellular structure derived from the host cell's endoplasmic reticulum (ER) that serves as the platform for HCV RNA replication.[1][3][4] By inhibiting NS4B, PTC725 disrupts the formation and/or function of this replication complex, ultimately suppressing viral RNA synthesis.[5]

Beyond its central role in forming the membranous web, HCV NS4B is known to modulate several host cell signaling pathways to create a favorable environment for viral persistence. These include:

-

ER Stress and the Unfolded Protein Response (UPR): NS4B can induce ER stress, which in turn can trigger the UPR.[1][6]

-

Innate Immune Evasion: NS4B has been shown to interact with and inhibit the STING (stimulator of interferon genes) protein, thereby dampening the host's innate immune response to viral infection.[7]

-

NF-κB Signaling: NS4B can activate the NF-κB pathway, which is involved in inflammatory responses and cell survival.[4][6][8]

-

STAT3 Pathway Activation: Through the ER overload response, NS4B can activate the STAT3 pathway, which is implicated in cell viability and cancer-related gene expression.[9]

Quantitative Data Summary

The following tables summarize the in vitro activity of PTC725 against HCV replicons.

Table 1: Anti-HCV Replicon Activity of PTC725

| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) | Citation(s) |

| 1b (Con1) | Subgenomic | 1.7 ± 0.78 | 9.6 ± 3.1 | [1] |

| 1a (H77S) | Full-length | 7 | 19 | [1] |

| 3a | Subgenomic | ~5 | Not Reported | [10] |

| 2a | Infectious Virus | 2,200 | Not Reported | [10] |

Table 2: Cytotoxicity Profile of PTC725

| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/EC50) | Citation(s) |

| Huh-7 | MTS | >25 | >14,700 | [1] |

Signaling Pathway

Caption: PTC725 inhibits HCV NS4B, disrupting viral replication and associated host signaling pathways.

Experimental Protocols

HCV Replicon Assay for Antiviral Potency (EC50) Determination

This protocol describes a method to determine the 50% effective concentration (EC50) of PTC725 against HCV replication using a stable subgenomic replicon cell line expressing a reporter gene (e.g., luciferase).[2][11]

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

PTC725

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture Maintenance: Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

-

Cell Seeding:

-

Trypsinize and resuspend the cells in complete medium without G418.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of PTC725 in DMSO.

-

Perform serial dilutions of PTC725 in culture medium to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Include a "no drug" (vehicle control) and a "no cells" (background) control.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control (set to 100% replication).

-

Plot the percentage of inhibition against the log concentration of PTC725.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Caption: Workflow for determining the EC50 of PTC725 using an HCV replicon assay.

Cytotoxicity Assay (MTT-based)

This protocol describes a method to assess the cytotoxicity of PTC725 in a human cell line (e.g., Huh-7) to determine the 50% cytotoxic concentration (CC50).[12]

Materials:

-

Huh-7 cells (or another relevant cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

PTC725

-

DMSO

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of PTC725 in culture medium. The concentration range should be broader than that used in the efficacy assay.

-

Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Add 100 µL of the diluted compound to the cells.

-

-

Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 72 hours).

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of PTC725.

-

Determine the CC50 value using a non-linear regression analysis.

-

Caption: Workflow for determining the CC50 of PTC725 using an MTT-based cytotoxicity assay.

References

- 1. HCV NS4B: From Obscurity to Central Stage - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. NS4B Self-Interaction through Conserved C-Terminal Elements Is Required for the Establishment of Functional Hepatitis C Virus Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaji.net [oaji.net]

- 5. What are HCV NS4B inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Hepatitis C Virus NS4B Can Suppress STING Accumulation To Evade Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. NS4B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for PTC-725 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PTC-725, a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B), in HCV replicon assays. This document outlines the mechanism of action of PTC-725, detailed protocols for assessing its antiviral activity and cytotoxicity, and summarizes key quantitative data.

Introduction to PTC-725

PTC-725 is a small molecule inhibitor that specifically targets the HCV NS4B protein.[1][2] NS4B is an essential component of the HCV replication machinery, responsible for inducing the formation of the "membranous web," a specialized intracellular membrane structure that serves as the platform for viral RNA replication. By inhibiting NS4B, PTC-725 effectively disrupts the viral replication complex and suppresses HCV proliferation. PTC-725 has demonstrated potent activity against HCV genotype 1b and genotype 3 replicons.[3][4][5]

Mechanism of Action of PTC-725

The HCV replication cycle involves the translation of the viral polyprotein, which is then cleaved into individual structural and non-structural (NS) proteins. The NS proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble to form the replication complex on endoplasmic reticulum-derived membranes. NS4B plays a critical role in this process by inducing membrane alterations and organizing the replication machinery.

PTC-725 is believed to exert its antiviral effect by interfering with the function of NS4B. This interference may occur through the disruption of NS4B dimerization or multimerization and by hindering its interaction with other essential components of the replication complex, such as NS5A. This disruption ultimately leads to the inhibition of HCV RNA synthesis.

Below is a diagram illustrating the proposed mechanism of action of PTC-725 within the HCV replication complex.

Caption: Mechanism of PTC-725 Action.

Quantitative Data Summary

The following tables summarize the in vitro activity of PTC-725 against HCV replicons and its corresponding cytotoxicity.

Table 1: Anti-HCV Replicon Activity of PTC-725

| HCV Genotype | Assay Type | EC50 (nM) | EC90 (nM) | Reference |

| 1b (Con1) | Replicon Assay | 1.7 ± 0.78 | 9.6 ± 3.1 | [3] |

| 1a (H77S) | Full-length Genome | 7 | 19 | [3] |

| 3a | Subgenomic Replicon | ~5 | Not Reported | [4][5] |

Table 2: Cytotoxicity Profile of PTC-725

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Huh-7 1b replicon cells | MTS Assay | >10 | >5,000 | [3] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of PTC-725 are provided below.

Protocol 1: HCV Replicon Inhibition Assay (Luciferase-Based)

This protocol describes the determination of the half-maximal effective concentration (EC50) of PTC-725 using an HCV subgenomic replicon cell line expressing a luciferase reporter.

Materials:

-

HCV subgenomic replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for stable replicon cell line maintenance)

-

PTC-725

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Workflow Diagram:

References

- 1. Formation and function of hepatitis C virus replication complexes require residues in the carboxy-terminal domain of NS4B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis C replication inhibitors that target the viral NS4B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NS4B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. texaschildrens.org [texaschildrens.org]

- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a GPR52 Agonist (Example: PTC 725)

A Note on Compound Identification: Publicly available scientific literature and databases do not contain specific information for a compound designated "PTC 725." The identifier is ambiguous, with search results pointing to unrelated equipment. However, the context of the request, focusing on signaling pathways and in vitro assays, suggests an interest in a novel therapeutic agent. Given the association of companies like PTC Therapeutics with drug development for neurological disorders, and the emergence of G protein-coupled receptor 52 (GPR52) as a promising target in this area, these application notes are based on a representative GPR52 agonist. The following protocols and data are provided as a detailed guide for researchers working with novel GPR52 agonists.

Compound Information and Solubility

Compound: GPR52 Agonist (A representative small molecule)

Mechanism of Action: GPR52 is a Gs-coupled orphan G protein-coupled receptor (GPCR) primarily expressed in the brain.[1] Agonism of GPR52 leads to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is a key therapeutic target for various central nervous system disorders, including schizophrenia and Huntington's disease.[1]

Solubility Profile:

The solubility of a novel compound is a critical parameter for its use in in vitro assays. It is essential to prepare stock solutions at a concentration significantly higher than the final assay concentration to avoid solvent effects on the cells. The following table summarizes the solubility of a representative GPR52 agonist in common laboratory solvents.

| Solvent | Solubility (at 25°C) | Stock Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | 10 mM | Recommended for initial stock solution preparation. |

| Ethanol | ~10 mg/mL | 1 mM | May be suitable for some applications, but lower solubility. |

| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL | Not Recommended | Poor aqueous solubility is common for such compounds. |

Preparation of Stock Solutions:

-

Materials:

-

GPR52 Agonist powder

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of the GPR52 agonist powder into the tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

GPR52 Signaling Pathway

Activation of GPR52 by an agonist initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for designing and interpreting in vitro assays.

Caption: GPR52 Signaling Pathway.

In Vitro Assay Protocol: cAMP Measurement

A primary method to determine the potency and efficacy of a GPR52 agonist is to measure the downstream accumulation of cAMP in a cell line stably expressing the human GPR52 receptor.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to a GPR52 agonist.

Materials:

-

HEK293 cells stably expressing human GPR52 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

GPR52 Agonist stock solution (10 mM in DMSO)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

White, opaque 384-well assay plates

-

Multichannel pipette and/or automated liquid handler

Experimental Workflow:

Caption: In Vitro cAMP Assay Workflow.

Procedure:

-

Cell Seeding:

-

Culture HEK293-GPR52 cells to ~80% confluency.

-

Harvest cells and resuspend in fresh culture medium.

-

Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Preparation:

-

Prepare a serial dilution of the GPR52 agonist stock solution in assay buffer. A typical concentration range would be from 1 µM to 0.1 pM.

-

Also prepare solutions for the positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO at the same final concentration as the highest agonist concentration).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add the diluted GPR52 agonist, positive control, and vehicle control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding a lysis buffer followed by detection reagents.

-

Incubate the plate for the recommended time (e.g., 60 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Read the plate on a plate reader compatible with the chosen detection technology (e.g., HTRF or fluorescence).

-

Plot the signal as a function of the log of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

Representative Data

The following table presents example data that could be obtained from the in vitro cAMP assay for a potent GPR52 agonist.

| Parameter | Value | Description |

| EC50 | 15 nM | The concentration of the agonist that produces 50% of the maximal response. |

| Emax | 95% | The maximum response observed, expressed as a percentage of the positive control (Forskolin). |

| Hill Slope | 1.1 | The steepness of the dose-response curve. A value close to 1 suggests a 1:1 binding interaction. |

| Z'-factor | 0.8 | A measure of the statistical effect size and an indicator of the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay. |

These detailed notes and protocols provide a comprehensive framework for researchers and drug development professionals to handle, prepare, and test novel GPR52 agonists in a key in vitro assay. By following these guidelines, reliable and reproducible data can be generated to advance our understanding of GPR52 pharmacology.

References

Application Notes and Protocols for In Vivo Testing of Novel Therapeutics in Animal Models of Glycogen Storage Disease Type Ia

Introduction

Glycogen Storage Disease Type Ia (GSD-Ia) is an autosomal recessive metabolic disorder caused by a deficiency in the glucose-6-phosphatase (G6Pase) enzyme. This deficiency leads to excessive glycogen accumulation in the liver and kidneys, resulting in severe hypoglycemia, hepatomegaly, and other life-threatening complications. The development of effective therapies for GSD-Ia relies on robust preclinical testing in relevant animal models. This document provides detailed application notes and protocols for utilizing established animal models of GSD-Ia for the in vivo evaluation of investigational drugs. While the specific compound "PTC-725" is not clearly defined in the public domain, the following guidelines are applicable to small molecule therapeutics aimed at correcting the underlying pathophysiology of GSD-Ia.

I. Overview of Relevant Animal Models

Several animal models have been developed that recapitulate the key clinical and pathological features of human GSD-Ia.[1][2] The choice of model depends on the specific scientific question, the therapeutic modality being tested, and logistical considerations.

Canine Models

A naturally occurring canine model of GSD-Ia was first identified in Maltese dogs.[1][3] Crossbreeding with Beagles has established a more robust colony for research purposes.[3]

-

Pathophysiology: These dogs exhibit failure to thrive, severe fasting hypoglycemia, and marked hepatomegaly due to glycogen and lipid accumulation.[1][3] They accurately mimic the biochemical and pathological aspects of the human disease.[3]

-

Advantages: The larger size of the canine model facilitates longitudinal studies, repeated blood sampling, and the evaluation of long-term complications.[2] They have been instrumental in developing and testing novel therapeutic approaches, including gene therapy.[2][3]

-

Limitations: The cost and specialized housing requirements for a canine colony can be prohibitive for some research institutions. Their longer lifespan compared to rodent models can also extend the duration of studies.

Murine Models

Genetically engineered mouse models are the most widely used for GSD-Ia research due to their rapid breeding cycle, lower cost, and the availability of sophisticated genetic tools.

-

G6pc Knockout (G6pc-/-) Mice: These mice have a complete deficiency of the G6Pase enzyme and exhibit a severe phenotype that closely mirrors human GSD-Ia.[4]

-

Pathophysiology: They suffer from life-threatening hypoglycemia, particularly around weaning, leading to a very low survival rate without glucose therapy.[1][4] They also develop hepatomegaly, nephromegaly, and hepatic steatosis.[1][4]

-

Advantages: This model is ideal for studying the fundamental mechanisms of the disease and for testing the efficacy of therapies aimed at correcting the primary metabolic defect.

-

Limitations: The critical neonatal period and the need for intensive glucose support to ensure survival can pose experimental challenges.

-

-

Tissue-Specific G6pc Knockout Mice: To overcome the lethality of the full knockout and to study organ-specific disease progression, tissue-specific knockout models have been developed.[4]

-

Liver-Specific G6pc Knockout (L-G6pc-/-) Mice: These mice are viable and develop hepatic symptoms, including hepatocellular adenomas and carcinomas, that are characteristic of long-term GSD-Ia in humans.[4]

-

Kidney-Specific G6pc Knockout (K-G6pc-/-) Mice: This model is useful for investigating the renal pathology associated with GSD-Ia.[4]

-

Advantages: These models allow for the dissection of organ-specific disease mechanisms and the evaluation of therapies targeting specific tissues.

-

Limitations: They do not fully recapitulate the systemic nature of the disease seen in patients with global G6Pase deficiency.

-

II. Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy studies of a therapeutic agent in GSD-Ia mouse models.

Experimental Workflow

Caption: Experimental workflow for in vivo testing in GSD-Ia mice.

Animal Husbandry and Glucose Supplementation for G6pc-/- Mice

-

Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Glucose Therapy: To ensure the survival of G6pc-/- pups, provide a 10% glucose solution in the drinking water for the breeding pairs and continue this for the pups until weaning.[1]

-

Weaning: Wean pups at approximately 21 days of age. Genotype the pups to identify G6pc-/- and wild-type littermates.

Dosing and Administration

-

Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the properties of the test compound.

-

Dose Formulation: The test compound should be formulated in a suitable vehicle. A vehicle control group receiving only the formulation vehicle is essential.

-

Dosing Regimen: The dose and frequency of administration should be determined from prior pharmacokinetic and tolerability studies.

In-Life Monitoring

-

Body Weight: Record the body weight of each animal at least twice weekly.

-

Blood Glucose: Monitor blood glucose levels regularly, especially during fasting periods, using a handheld glucometer.

-

Clinical Observations: Observe the animals daily for any signs of distress, such as lethargy, seizures, or poor grooming.

Fasting Challenge

-

Purpose: To assess the ability of the therapeutic agent to maintain glucose homeostasis under metabolic stress.

-

Procedure:

-

Fast the mice for a predetermined period (e.g., 4-6 hours). The duration should be carefully chosen to induce hypoglycemia in the control group without causing undue distress.

-

Measure blood glucose at the beginning and end of the fasting period.

-

Provide access to food immediately after the final blood glucose measurement.

-

Terminal Procedures and Sample Collection

-

Euthanasia: At the end of the study, euthanize the animals according to approved institutional guidelines.

-

Blood Collection: Collect blood via cardiac puncture for biochemical analysis.

-

Tissue Collection: Harvest the liver and kidneys. Record the wet weight of each organ. A portion of each tissue should be snap-frozen in liquid nitrogen for biochemical and molecular analysis, and another portion should be fixed in 10% neutral buffered formalin for histology.

III. Endpoint Analysis and Data Presentation

Biochemical Analysis

| Parameter | Sample Type | Method | Expected Outcome in Untreated GSD-Ia Model | Therapeutic Goal |

| Blood Glucose | Whole Blood | Glucometer | Low (Hypoglycemia) | Normalization |

| Plasma Lactate | Plasma | Colorimetric Assay | High | Reduction |

| Plasma Triglycerides | Plasma | Colorimetric Assay | High | Reduction |

| Plasma Uric Acid | Plasma | Colorimetric Assay | High | Reduction |

| Liver Glycogen | Liver Homogenate | Glycogen Assay Kit | High | Reduction |

| Liver Triglycerides | Liver Homogenate | Triglyceride Assay Kit | High | Reduction |

Histopathology

| Tissue | Staining | Observation in Untreated GSD-Ia Model | Therapeutic Goal |

| Liver | H&E | Hepatocyte swelling, cytoplasmic vacuolation (glycogen and lipid accumulation), steatosis | Reduction in cell swelling and steatosis |

| Liver | PAS | Intense magenta staining indicating excessive glycogen | Reduction in PAS staining intensity |

| Kidney | H&E | Tubular epithelial cell vacuolation | Reduction in vacuolation |

| Kidney | PAS | Glycogen accumulation in tubules | Reduction in PAS staining |

Gene Expression Analysis

-